N-(1,5-dimethyl-1H-pyrazol-4-yl)-4,5-dimethylthiophene-2-carboxamide
Description
N~2~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a pyrazole ring and a thiophene ring
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H15N3OS/c1-7-5-11(17-9(7)3)12(16)14-10-6-13-15(4)8(10)2/h5-6H,1-4H3,(H,14,16) |
InChI Key |
FHQOPBAEKQAMJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=C(N(N=C2)C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the pyrazole and thiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
N~2~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced with other groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~2~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with cellular components. For example, it may inhibit certain enzymes involved in inflammation or microbial growth.
Comparison with Similar Compounds
N~2~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide and N-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3-dimethoxybenzamide share structural similarities.
Uniqueness: The unique combination of the pyrazole and thiophene rings in N2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
